1,2-Epoxyestrenolone

Description

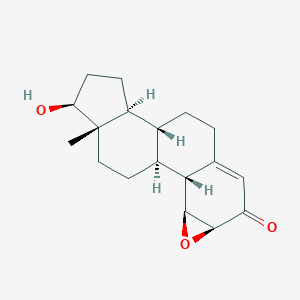

1,2-Epoxyestrenolone is a steroidal compound characterized by the presence of an epoxide group at the 1,2-position of its estrenolone backbone. Estrenolone derivatives are structurally related to progesterone and other 19-norsteroids, which are pivotal in pharmaceutical applications, particularly in hormonal therapies.

Properties

CAS No. |

100649-20-5 |

|---|---|

Molecular Formula |

C18H24O3 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(1S,2R,3S,5S,11R,12S,15S,16S)-15-hydroxy-16-methyl-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-en-6-one |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-10(12(18)4-5-14(18)20)3-2-9-8-13(19)16-17(21-16)15(9)11/h8,10-12,14-17,20H,2-7H2,1H3/t10-,11+,12+,14+,15+,16-,17+,18+/m1/s1 |

InChI Key |

HCYOOIAQUCRMRB-OZDRGRBASA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H]5[C@H]([C@H]34)O5 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |

Synonyms |

1,2-epoxy-17-hydroxyestr-4-en-3-one 1,2-epoxy-4-estrene-3-one-17-ol 1,2-epoxyestrene-3-one-17-ol 1,2-epoxyestrenolone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Structural Divergence: The 1,2-epoxide group in this compound contrasts with the spirolactone ring in Drospirenone or the ethynyl group in Ethinyl Estradiol. This epoxide may confer electrophilic reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing modified steroids.

Functional Group Impact: The ketone group at C3 (common in estrenolone derivatives) is retained in this compound, suggesting preserved interactions with steroid-metabolizing enzymes. However, the epoxide may alter metabolic stability compared to non-epoxidized analogs. Impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from Drospirenone synthesis) highlight the complexity of steroid manufacturing, where intermediates and byproducts often lack detailed toxicological profiles, similar to this compound .

Biological and Industrial Relevance: Drospirenone and Ethinyl Estradiol are well-characterized pharmaceuticals, whereas this compound’s applications remain speculative. Its epoxide group could be exploited for covalent binding studies or prodrug development. Regulatory documents emphasize stringent control of impurities in steroid APIs (Active Pharmaceutical Ingredients), underscoring the need for rigorous characterization of compounds like this compound during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.